N-cyclooctyl-N'-(2,4-dimethylphenyl)urea
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Overview
Description
N-cyclooctyl-N’-(2,4-dimethylphenyl)urea: is a chemical compound belonging to the class of substituted ureas. These compounds are known for their diverse applications, particularly in the fields of agriculture and pharmaceuticals. The structure of N-cyclooctyl-N’-(2,4-dimethylphenyl)urea consists of a urea moiety substituted with a cyclooctyl group and a 2,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-N’-(2,4-dimethylphenyl)urea typically involves the reaction of cyclooctylamine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Cyclooctylamine+2,4-Dimethylphenyl isocyanate→N-cyclooctyl-N’-(2,4-dimethylphenyl)urea
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of N-cyclooctyl-N’-(2,4-dimethylphenyl)urea involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-cyclooctyl-N’-(2,4-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the target organism or system.
Comparison with Similar Compounds
N-cyclooctyl-N’-(2,4-dimethylphenyl)urea can be compared with other substituted ureas, such as:
- N-cyclooctyl-N’-(2,3-dimethylphenyl)urea
- N-cyclooctyl-N’-(3,5-dimethylphenyl)urea
- N-cyclooctyl-N’-(2,4-dimethoxyphenyl)urea
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique combination of cyclooctyl and 2,4-dimethylphenyl groups in N-cyclooctyl-N’-(2,4-dimethylphenyl)urea imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-cyclooctyl-3-(2,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-10-11-16(14(2)12-13)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROWEYDKXFFMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825977 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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